FFN102

Dopamine DAT substrate Synapse selectivity

FFN102 is a dual DAT/VMAT2 substrate that enables optical mapping of dopamine release in low-innervation brain regions where electrochemical methods fail. Unlike non-selective FFN511 or pH-independent FFN200, FFN102 provides three capabilities in one probe: dopaminergic selectivity via DAT-dependent loading, ~6-fold fluorescence increase upon exocytosis (pKa 6.2, λex 340→370 nm, λem ~453 nm), and intrinsic electroactivity for simultaneous TIRFM/amperometry recording. This eliminates the need for multiple reagents and reduces experimental variability in neurosecretion studies. • Labels ~97.8% of uptake-competent dopamine vesicle clusters, including functionally silent terminals invisible to FM 1-43 • Minimal off-target binding: only 1 of 38 CNS receptors affected at 10 µM (5-HT2c, Ki ~3 µM) • Compatible with two-photon microscopy and GFP multiplexing; supplied as ≥98% pure solid with global shipping from certified facilities.

Molecular Formula C13H11ClF3NO5
Molecular Weight 353.7
CAS No. 1234064-10-8
Cat. No. B1148454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFFN102
CAS1234064-10-8
Synonyms4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one 2,2,2-trifluoroacetate
Molecular FormulaC13H11ClF3NO5
Molecular Weight353.7
Structural Identifiers
SMILESC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7)
InChIKeyOGHPXKAKVMJGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FFN102: DAT-Dependent pH-Responsive Fluorescent Dopamine Tracer


FFN102 (4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-chromen-2-one, also supplied as trifluoroacetate salt CAS 1234064-11-9) is a synthetic fluorescent false neurotransmitter (FFN) belonging to the coumarin class. It functions as a dual substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), enabling selective loading into dopaminergic neurons [1]. Its hallmark feature is pH-responsive fluorescence: the phenol moiety (pKa ~6.2) exhibits excitation maxima at ~340 nm (pH 5, intravesicular) and ~370 nm (pH 7.4, cytoplasmic/extracellular), with pH-independent emission at ~453 nm and significantly higher emission intensity at neutral pH [1][2]. This property allows FFN102 to act as a "flashing" probe—fluorescence increases upon exocytotic release from acidic vesicles into the neutral extracellular space—providing an optical readout of dopamine release at individual presynaptic terminals [1].

Why FFN102 Cannot Be Replaced by Generic Probes


Fluorescent false neurotransmitters share a common conceptual origin—mimicking endogenous monoamines to trace synaptic vesicle cycling—but their transporter selectivity, pH sensitivity, and electrochemical properties diverge sharply. FFN511, the first-generation FFN, is a VMAT2 substrate that lacks DAT dependence and labels both dopaminergic and serotonergic terminals non-selectively in striatal tissue [1]. FFN200, though VMAT2-selective, is pH-independent and functions solely as a "destaining" probe, precluding real-time visualization of single exocytotic events via fluorescence increase [2]. The endocytic dye FM 1-43 requires electrical stimulation for loading, introducing potential synaptic plasticity artifacts, and labels all synaptic vesicles indiscriminately [2]. FFN102 is uniquely positioned as the only FFN that combines DAT-dependent dopaminergic selectivity, pH-responsive "flashing" fluorescence, and intrinsic electroactivity—three properties that cannot be simultaneously obtained from any single in-class analog [1][3]. Procurement of a generic FFN without verifying these specific functional dimensions risks experimental failure due to off-target labeling, inability to detect exocytosis optically, or incompatibility with coupled electrochemical readouts.

FFN102 vs. Analogs: Key Differentiation Data


DAT-Dependent Dopaminergic Selectivity

FFN102 is a polar dopamine transporter (DAT) substrate that selectively labels dopamine cell bodies and dendrites in the ventral midbrain and dopaminergic synaptic terminals in the dorsal striatum [1]. In contrast, FFN511—the first-developed FFN—is a VMAT2 substrate that does not require DAT for uptake and has been characterized as "a relatively non-selective probe in the striatum" because it labels both dopaminergic and serotonergic terminals [2]. Commercial vendor technical documentation explicitly states that FFN102 is "more selective for dopaminergic synapses than FFN511" and that "for highly selective labelling of dopaminergic presynaptic terminals, FFN102 is recommended" over FFN511 . This selectivity arises from FFN102's strict dependence on DAT-mediated uptake, which is predominantly expressed on dopamine neurons, whereas FFN511 enters cells via VMAT2-independent mechanisms that lack cell-type specificity in striatal tissue [1][2].

Dopamine DAT substrate Synapse selectivity

pH-Responsive Fluorescence for Exocytosis Detection

FFN102 possesses a phenolic hydroxyl group with a pKa of 6.2, strategically positioned between the acidic intravesicular pH (~5.5–5.9) and the neutral extracellular pH (~7.4) [1][2]. This imparts pH-dependent excitation spectra: maximum excitation at ~340 nm at pH 5 (matching the vesicular lumen) and ~370 nm at pH 7.4 (matching cytoplasm/extracellular space), while emission remains pH-independent at ~453 nm with substantially higher intensity at neutral pH [1]. Upon exocytosis, FFN102 transitions from the acidic vesicle to the neutral extracellular milieu, producing a fluorescence increase that enables direct optical measurement of neurotransmitter release. In mouse medioventral striatal brain slices, KCl (40 mM) stimulation increased FFN102 fluorescence ~6-fold relative to baseline (measured as AUC; n = 7 slices) compared to non-stimulated vehicle controls (n = 8; p = 0.03) [3]. In contrast, FFN200 exhibits pH-independent fluorescence and operates exclusively as a "destaining" probe—fluorescence loss upon release must be detected against a high background, and single exocytotic events cannot be resolved by fluorescence increase [4]. FFN511 similarly lacks pH-responsive fluorescence [5].

pH sensor Exocytosis detection Ratiometric imaging

Intrinsic Electroactivity for Coupled Amperometry-TIRFM

FFN102 possesses an oxidizable phenolic group that confers intrinsic electroactivity via a Chemical-Electrochemical (CE) mechanism, a property absent in FFN511, FFN200, and FFN202 [1]. This enables FFN102 to function as a dual fluorescent/electrochemical probe for coupled amperometry and total internal reflection fluorescence microscopy (TIRFM) at the single-cell and single-vesicle level [1]. The oxidation potential of FFN102 is distinct from that of endogenous dopamine, allowing simultaneous discrimination of FFN102 and dopamine signals by amperometry [2]. Quantitative analysis using this differential oxidation potential demonstrated that FFN102 replaces approximately 10–12% of endogenous dopamine stored in PC12 cell secretory vesicles, and that FFN102 is preferentially localized in the fast-diffusion compartment of vesicles, leading to its over-release through the initial fusion pore [2][3]. Critically, the upload of FFN102 did not modify the secretion features of PC12 cells, confirming its suitability as a non-perturbing bioanalytical probe [2]. No other FFN compound (FFN511, FFN200, FFN202, FFN206, FFN270) has been demonstrated to possess this dual electroactive/fluorescent capability.

Electrochemistry Amperometry Coupled detection

Minimal Off-Target CNS Receptor Binding

In a broad counter-screen against a panel of 38 central nervous system receptors and transporters, FFN102 at 10 µM showed no significant binding to 37 targets, including all dopamine receptor subtypes (D1–D5) and serotonin receptor subtypes except 5-HT2c [1]. The sole interaction detected was weak inhibition of the 5-HT2c receptor (Ki ≈ 3 µM) and modest DAT inhibition (13.6% at 10 µM) [1]. This profile contrasts sharply with classical DAT ligands: cocaine inhibits DAT with Ki values in the submicromolar range (~0.1–0.5 µM) and also interacts with serotonin and norepinephrine transporters; amphetamine additionally releases monoamines via transporter reversal [2]. While FFN511 also targets VMAT2, its receptor selectivity profile has not been reported against a comparable broad CNS panel, and it is known to label serotonergic terminals in addition to dopaminergic ones [3]. The extensive negative binding data for FFN102 provide procurement confidence that the probe will not inadvertently activate or block dopamine autoreceptors or postsynaptic receptors during imaging experiments at standard working concentrations.

Receptor selectivity Off-target profiling CNS safety pharmacology

Destaining Kinetics and Release Rate Comparison

Both FFN102 and FFN200 undergo activity-dependent destaining from presynaptic terminals upon electrical stimulation, enabling measurement of neurotransmitter release kinetics. However, a direct comparison in dorsal striatum revealed quantitatively distinct destaining profiles [1]. FFN102 destaining at 15 Hz electrical stimulation displayed a mean half-time (t1/2) of 88.0 ± 9.4 seconds at 10 Hz stimulation (individual puncta analysis) , whereas FFN200 destaining at 15 Hz exhibited a significantly faster median t1/2 of 25.7 ± 2.5 seconds across slices [1]. The slower destaining kinetics of FFN102 were attributed to its pH-dependent fluorescence: the increase in FFN102 fluorescence intensity at neutral extracellular pH upon release partially counteracts the fluorescence loss from probe departure, resulting in an apparent slower net destaining rate compared to the pH-independent FFN200 [1]. The fraction of destaining puncta in response to 15 Hz stimulation was not significantly different between FFN200 and FFN102 (p = 0.1269) [1]. This kinetic difference is an intrinsic property of the probe mechanism rather than a performance deficit: for applications where accurate release kinetics are paramount, FFN200 provides a more direct readout, whereas for applications requiring optical detection of exocytosis via fluorescence increase, FFN102 is uniquely suited.

Release kinetics Destaining half-time Synaptic vesicle

Activity-Independent Vesicle Loading Advantage

FFN102 enters synaptic vesicles as a transporter substrate via DAT and VMAT2 without requiring electrical stimulation, in marked contrast to the classical endocytic dye FM 1-43, which depends on activity-dependent membrane recycling for loading [1][2]. This fundamental mechanistic difference has quantitative consequences: when dopaminergic terminals were co-labeled with FFN102 and subsequently subjected to activity-dependent FM 1-43 loading, only 2.2 ± 0.5% of all FFN102-positive puncta accumulated FM 1-43 in an activity-dependent manner [2]. This corresponds to an active synaptic density of 0.0026 ± 0.0006 puncta μm⁻³, representing only ~2.5% of the density of FFN102-labeled puncta (0.106 ± 0.016 puncta μm⁻³) [2]. These data reveal that the vast majority of uptake-competent dopaminergic vesicle clusters are functionally silent under the stimulation conditions used, and that FM 1-43 would fail to label ~97.8% of dopamine terminals that FFN102 readily identifies [2]. Furthermore, the pre-stimulation required for FM 1-43 loading may itself induce synaptic plasticity, confounding subsequent functional measurements, whereas FFN102 loading requires only a simple incubation step [2].

Vesicle labeling Non-perturbing Activity-independent

FFN102: Optimal Research Application Scenarios


Dopamine Exocytosis in Sparsely Innervated Brain Regions

FFN102 is uniquely suited for measuring dopamine release in brain nuclei where innervation density is too low for electrochemical methods such as fast-scan cyclic voltammetry (FSCV) or amperometry. The pH-responsive "flashing" mechanism (pKa 6.2, ~6-fold fluorescence increase upon exocytosis) [1][2] enables detection of dopamine release hot spots in the globus pallidus externa (GPe)—a region previously inaccessible to electrochemical analysis due to sparse en passant dopamine fibers [2]. In the GPe, FFN102 transients were spatially heterogeneous, smaller than in striatum, and significantly enhanced by high-frequency stimulation, revealing functional dopamine release from substantia nigra axons that had been previously undetected [2]. The DAT-dependent loading ensures that only dopaminergic terminals are labeled, eliminating confounding signals from other monoamine systems [3]. For procurement, FFN102 should be selected when the experimental goal is optical mapping of dopamine release sites in low-innervation regions where destaining probes (FFN200) or non-selective probes (FFN511) would lack sufficient signal-to-noise ratio or cellular specificity.

Coupled Amperometry-TIRFM for Single-Vesicle Exocytosis

FFN102 is the only FFN that enables simultaneous optical (TIRFM) and electrochemical (amperometry) recording of exocytosis from individual vesicles, owing to its intrinsic electroactivity arising from phenolic group oxidation via a CE mechanism [1]. This dual capability allows researchers to classify optical signals into three distinct types based on their correlation with amperometric spikes, distinguishing genuine exocytotic events from imaging artifacts [1]. The distinct oxidation potentials of FFN102 and endogenous dopamine further permit quantitative determination that FFN102 replaces approximately 10–12% of vesicular dopamine without altering secretion features [2]. Additionally, the preferential localization of FFN102 in the fast-diffusion compartment of vesicles and its over-release through the initial fusion pore make it a powerful tool for studying fusion pore dynamics [2]. Industrial laboratories engaged in neurosecretion drug screening or vesicle trafficking assays should procure FFN102 specifically when a validated, dual-readout probe is required for high-content exocytosis analysis.

Comprehensive Dopamine Vesicle Cluster Labeling for Silent Synapses

FFN102's activity-independent, DAT/VMAT2-mediated loading mechanism labels the entire population of uptake-competent dopamine vesicle clusters—including the ~97.8% that are functionally silent under standard stimulation conditions and invisible to activity-dependent dyes such as FM 1-43 [1]. Only 2.2 ± 0.5% of FFN102 puncta co-label with FM 1-43, revealing that the vast majority of dopaminergic terminals with VMAT2-competent vesicles do not engage in activity-dependent exocytosis under baseline conditions [1]. This property makes FFN102 the probe of choice for studying the molecular basis of presynaptic silence, the recruitment of silent synapses under pathological conditions, and the effects of disease-modifying interventions in Parkinson's disease models. The minimal off-target binding to 37 of 38 CNS receptors at 10 µM [2] ensures that FFN102 labeling does not perturb the very synaptic physiology under investigation. Procurement should prioritize FFN102 for studies requiring comprehensive anatomical mapping of dopamine terminals independent of their functional release status.

Two-Photon Imaging of Dopaminergic Terminals in Brain Slices

FFN102 is sufficiently bright, photostable, and compatible with both two-photon and standard fluorescence microscopy, as well as with GFP tags for multiplexed imaging [1][2]. Its DAT-dependent, pH-responsive properties enable simultaneous measurement of dopamine transporter activity (via loading rate), presynaptic terminal localization (via fluorescence labeling), and exocytotic release (via fluorescence increase upon stimulation) at the level of individual synapses in mouse acute brain slices [3]. When compared to FFN511, FFN102 provides superior selectivity for dopaminergic synapses, making it the recommended choice for experiments where unambiguous identification of dopamine terminals is critical [1]. For core facility managers and laboratory procurement officers supporting multiphoton imaging platforms, FFN102 offers a single-probe solution that consolidates three experimental readouts—transporter function, terminal anatomy, and release activity—into one workflow, reducing the number of reagents and experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for FFN102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.